Product packaging for Bromodifluoroacetyl fluoride(Cat. No.:CAS No. 38126-07-7)

Bromodifluoroacetyl fluoride

Cat. No.: B1586871
CAS No.: 38126-07-7
M. Wt: 176.92 g/mol
InChI Key: REOFZGQDJKOKFI-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Acyl Fluorides Research

Halogenated acyl fluorides are a class of organic compounds that have garnered considerable attention due to their distinct balance of stability and reactivity. guidechem.com The strong carbon-fluorine bond in the acyl fluoride (B91410) group imparts a degree of stability, yet the carbonyl group remains susceptible to nucleophilic attack, making them effective acylating agents. Bromodifluoroacetyl fluoride is a prominent member of this class, offering a trifunctional platform for synthetic chemists. The presence of the bromine atom, the two fluorine atoms on the α-carbon, and the acyl fluoride group allows for a diverse range of chemical transformations.

The primary significance of this compound lies in its role as a building block for introducing the bromodifluoromethyl group (BrCF₂-) into organic molecules. This moiety is of particular interest in the design of bioactive compounds. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions.

The utility of this compound and its derivatives is particularly evident in the synthesis of fluorinated heterocycles, a class of compounds with widespread applications in medicinal chemistry. sioc-journal.cn For example, its sister compound, bromodifluoroacetyl chloride, has been utilized as a starting material for the synthesis of α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides, highlighting the synthetic potential of the bromodifluoroacetyl group. wikipedia.org The reactivity of this compound allows for its participation in various reactions, including nucleophilic substitution and addition reactions, further underscoring its importance as a versatile reagent in organic synthesis. guidechem.com

Historical Perspectives on this compound Synthesis and Reactivity Studies

The exploration of this compound's synthesis dates back to the mid-20th century. One of the earliest documented methods was reported by H. Cohn and E. D. Bergmann in 1964. google.comgoogle.com Their approach involved the auto-oxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen, which resulted in a mixture of bromodifluoroacetyl bromide and this compound. google.comgoogle.com This foundational work laid the groundwork for subsequent investigations into the synthesis of this important fluorinated compound.

Over the years, various other synthetic routes have been developed. A notable method involves the decomposition of certain polyhalogenated ethanes with oleum (B3057394) (fuming sulfuric acid). For instance, the treatment of 1,1,2-trifluoro-1,2-dibromo-2-chloroethane with oleum in the presence of a mercury catalyst was found to produce this compound. google.comgoogle.com Similarly, a Japanese patent published in 1999 described the decomposition of CF₂BrCFClBr or CF₂BrCF₂Br with oleum at 60°C in the presence of various metal salt catalysts to yield the desired product. google.com

These synthetic endeavors have been driven by the compound's utility as a precursor to other valuable chemicals. For example, the hydrolysis of this compound yields bromodifluoroacetic acid, another important fluorinated building block. The historical development of these synthetic methods reflects the growing interest in accessing fluorinated C2 synthons for the construction of more complex molecules.

Below is a summary of key historical synthesis methods for this compound and its precursors.

YearResearchers/AssigneeSynthesis MethodStarting Material(s)Key ReagentsCatalyst
1964H. Cohn and E. D. BergmannAuto-oxidation1,1-Dibromo-2,2-difluoroethyleneOxygen-
1999Japanese Patent (JP 11-80084)DecompositionCF₂BrCFClBr or CF₂BrCF₂BrOleum (60%)ZnSO₄, CuO, MnO, ZnO, or Fe₂O₃
--Decomposition1,1,2-Trifluoro-1,2-dibromo-2-chloroethaneOleum (40%)Mercuric oxide (HgO)

The reactivity of this compound is characterized by the electrophilicity of its carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is central to its application in organic synthesis, allowing for the formation of a variety of derivatives such as esters, amides, and ketones. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon enhances the electrophilicity of the carbonyl group. While specific, detailed reactivity studies on this compound itself are not extensively documented in publicly available literature, its reactivity can be inferred from its chemical structure and the known reactivity of related acyl fluorides and bromodifluoroacetyl compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2BrF3O B1586871 Bromodifluoroacetyl fluoride CAS No. 38126-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFZGQDJKOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378336
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38126-07-7
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bromodifluoroacetyl Fluoride

Gas-Phase Reaction Pathways from Fluoroalkenes

Gas-phase synthesis provides a direct route to bromodifluoroacetyl fluoride (B91410) from fluoroalkene precursors. rsc.orgarxiv.org These reactions are typically initiated through oxidation, employing various agents to trigger the formation of the desired acetyl fluoride.

The thermal oxidation of bromotrifluoroethene (CF2CFBr) by molecular oxygen in the gas phase is a notable method for producing bromodifluoroacetyl fluoride. researchgate.net This process operates as a chain reaction propagated by bromine atoms. researchgate.net The reaction is initiated by the attack of molecular oxygen on the carbon atom of the CF2 group within the CF2CFBr molecule. researchgate.net

Research conducted on this oxidation pathway has determined specific yields at different temperatures. Based on the consumption of bromotrifluoroethene, the yield of the primary product, this compound (CF2BrC(O)F), was found to be 77% at 416 K and 70% at 460 K. researchgate.net Alongside the main product, smaller quantities of carbonyl fluoride (CF2O) and carbonyl bromo fluoride (CFBrO) are formed, with only trace amounts of trifluoroacetyl fluoride (CF3C(O)F) and carbon dioxide (CO2) being detected. researchgate.net In the absence of oxygen, no consumption of bromotrifluoroethene is observed, highlighting the essential role of O2 in this conversion. researchgate.net

The gas-phase oxidation of bromotrifluoroethene can be effectively initiated by chemical agents such as nitrogen dioxide (NO2) and trifluoromethyl hypofluorite (B1221730) (CF3OF). researchgate.netscielo.org.ar These initiators facilitate the reaction with molecular oxygen, often under controlled conditions and without the need for light. scielo.org.ar

When initiated by NO2, the oxidation of CF2CFBr was studied at 313.4 K. scielo.org.ar This reaction proceeds via the addition of NO2 to the double bond of the alkene, leading to the release of free bromine atoms, which then propagate the chain reaction. scielo.org.ar The main product identified is this compound (CF2BrC(O)F). scielo.org.ar Other products formed include carbonyl fluoride (C(O)F2), carbonyl bromo fluoride (C(O)FBr), and minor amounts of a peroxynitrate, CF2BrCFBrO2NO2, and the epoxide of trifluorobromoethene. scielo.org.ar

Trifluoromethyl hypofluorite (CF3OF), a stable compound with a weak O-F bond, also serves as an efficient initiator for the oxidation of haloalkenes. scielo.org.ar The process involves the addition of CF3OF to the double bond, which subsequently reacts with oxygen to form the final products. scielo.org.ar The preparation of this compound through the gas-phase reaction of bromotrifluoroethene with molecular oxygen has been successfully demonstrated using both NO2 and CF3OF as initiators. researchgate.net

Parameter NO2-Initiated Oxidation of CF2CFBr Thermal Oxidation of CF2CFBr
Temperature 313.4 K scielo.org.ar416 K / 460 K researchgate.net
Initiator Nitrogen Dioxide (NO2) scielo.org.arMolecular Oxygen (O2) researchgate.net
Main Product This compound (CF2BrC(O)F) scielo.org.arThis compound (CF2BrC(O)F) researchgate.net
Yield of CF2BrC(O)F Not specified77% (at 416 K) / 70% (at 460 K) researchgate.net
Other Products C(O)F2, C(O)FBr, CF2BrCFBrO2NO2, trifluorobromoethene epoxide scielo.org.arCF2O, CFBrO, traces of CF3C(O)F, CO2 researchgate.net

Oxidation of Bromotrifluoroethene (CF2CFBr) with Molecular Oxygen

Decomposition and Conversion Approaches from Polyhalogenated Ethanes

An alternative synthetic route involves the decomposition of specific polyhalogenated ethanes using strong acids like oleum (B3057394). This method can be enhanced through the use of various metal-based catalysts.

This compound can be produced through the decomposition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (B1294775) (CF2BrCFClBr) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (CF2BrCF2Br) with 60% oleum. google.comgoogle.comgoogle.com This process represents a conversion of readily available polyhalogenated ethanes into the desired acid fluoride. google.com Another variation of this method involves reacting 1,1,2-trifluoro-1,2-dibromo-2-chloroethane with 40% oleum at 75°C for 20 hours. google.com The this compound that evolves from the reaction is typically trapped in a suitable solvent like absolute ethyl alcohol. google.com The reaction temperature for these oleum-mediated conversions is generally kept at or below 120°C, and advantageously between 40°C and 100°C. google.com

The efficiency of oleum-mediated decomposition can be significantly improved by the introduction of catalysts. google.com A range of metal compounds have been identified as effective catalysts for the decomposition of CF2BrCFClBr and CF2BrCF2Br with 60% oleum, including zinc sulfate (B86663) (ZnSO4), copper(II) oxide (CuO), manganese(II) oxide (MnO), zinc oxide (ZnO), and iron(III) oxide (Fe2O3). google.comgoogle.comgoogle.com

In related preparations, mercury salts such as mercuric oxide (HgO) have been used to increase yields. google.com For instance, in the reaction of 1,1,2-trifluoro-1,2-dibromo-2-chloroethane with 40% oleum, the presence of HgO is crucial, as the conversion rate is reported to be very low in its absence. google.com

Precursor Reagent Catalyst Reference
CF2BrCFClBr60% OleumZnSO4, CuO, MnO, ZnO, Fe2O3 google.comgoogle.comgoogle.com
CF2BrCF2Br60% OleumZnSO4, CuO, MnO, ZnO, Fe2O3 google.comgoogle.comgoogle.com
1,1,2-trifluoro-1,2-dibromo-2-chloroethane40% OleumMercuric Oxide (HgO) google.com

Oleum-Mediated Decompositions of CF2BrCFClBr and CF2BrCF2Br

Autooxidation Reactions of Dibromodifluoroethylene (CF2=CBr2)

The precursor, 1,1-dibromo-2,2-difluoroethylene, can be prepared from vinylidene fluoride through successive bromination and dehydrobromination reactions. google.com The autooxidation step itself is carried out by bubbling air through the reaction medium at 15°C. google.com

Reactant Oxidizing Agent Product 1 Product 2 Total Yield
Dibromodifluoroethylene (CF2=CBr2)Oxygen (O2) / AirBromodifluoroacetyl bromide (53%)This compound (37%)~90% google.comgoogle.com

Analogous Synthetic Strategies for Related Halodifluoroacetyl Halides

The synthetic pathways to this compound are often related to those for other halodifluoroacetyl halides. These analogous strategies provide a broader context for understanding the chemistry of this class of compounds.

One notable method involves the treatment of 1,1-difluoro-1,2-dibromodihaloethanes with oleum (fuming sulfuric acid) to produce bromodifluoroacetyl halides. google.comgoogle.com For instance, the reaction of 1,1,2-trifluoro-1,2-dibromo-2-chloroethane with 40% oleum in the presence of mercuric oxide as a catalyst yields this compound. google.comgoogle.com Similarly, treating 1,1-dibromo-2-chloro-2,2-difluoroethane with oleum in the presence of mercury sulfate can produce bromodifluoroacetyl chloride with a 56% yield. google.com

Another general approach for synthesizing difluoroacetyl halides, including the bromide and chloride analogues, involves the direct reaction of a difluoroacetyl halide with ethyl acetate (B1210297) in the presence of a basic catalyst like sodium ethoxide or sodium methoxide. google.com This method is advantageous due to its simplicity and shorter process flow. google.com

The auto-oxidation of substituted ethylenes also presents a viable route. For example, the auto-oxidation of 1,1-dibromo-2,2-difluoroethylene with oxygen leads to a mixture containing bromodifluoroacetyl bromide. google.com This strategy is analogous to the formation of this compound from the same precursor. google.comgoogle.com

Furthermore, the synthesis of bromodifluoroacetyl chloride has been documented as a starting material for various biologically active compounds. wikipedia.org This highlights the importance of developing robust synthetic methods for this entire class of halodifluoroacetyl halides.

Table 1: Comparison of Synthetic Routes to Halodifluoroacetyl Halides

Target Compound Starting Material(s) Reagents/Catalysts Yield Reference
This compound 1,1,2-Trifluoro-1,2-dibromo-2-chloroethane 40% Oleum, HgO 63.4% google.com
Bromodifluoroacetyl chloride 1,1-Dibromo-2-chloro-2,2-difluoroethane Oleum, HgSO₄ 56% google.com
Bromodifluoroacetyl bromide 1,1-Dibromo-2,2-difluoroethylene O₂ Part of a 90% yield mixture google.com
Difluoroacetyl halides Difluoroacetyl halide, Ethyl acetate Sodium ethoxide or Sodium methoxide - google.com

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is not without its difficulties, which has spurred innovative solutions to overcome these challenges.

Challenges:

Hazardous Reagents and Catalysts: Many traditional methods rely on corrosive and hazardous materials. The use of oleum, for example, presents significant handling challenges. google.comgoogle.com Furthermore, catalysts such as mercury salts (mercuric sulfate, mercuric oxide) are highly toxic and pose environmental risks. google.comgoogle.com

Corrosive Byproducts: The synthesis often generates hydrofluoric acid or inorganic fluorides as byproducts. google.com These substances require the use of specialized, expensive reactors that can withstand their corrosive nature. google.com

Difficult Starting Materials: Some precursors, such as 1,1-dibromo-2,2-difluoroethylene, are not readily available industrially and can be hazardous to handle. google.com

Reaction Control: The conditions for some reactions, such as the perbromination of 1,2-dibromo-1,1-difluoroethane, can be difficult to control, leading to low productivity. google.com

Innovations:

Catalyst-Free and Milder Conditions: To address the issues with hazardous catalysts, research has focused on alternative methods. One innovative approach is the gas-phase reaction of bromotrifluoroethene with molecular oxygen, initiated by either NO₂ or CF₃OF. researchgate.net This method avoids the use of heavy metal catalysts and harsh acidic conditions. researchgate.net

Improved Reaction and Separation Processes: A patented method describes the conversion of 1,1-difluoro-1,2-dibromodihaloethane using oleum with a specific concentration of SO₃ (50-70%). google.comgoogle.com This process is conducted at a temperature that allows the bromodifluoroacetyl halide product to be vaporized directly from the reaction medium, simplifying its separation and purification. google.com

Alternative Precursors: The development of synthetic routes from more accessible starting materials is a continuous area of innovation. The two-step process to prepare ethyl bromodifluoroacetate from tetrafluoroethylene (B6358150) is considered convenient for laboratory and potential industrial scale-up as it does not require special equipment. fluorine1.ru

Table 2: Summary of Challenges and Innovations

Aspect Challenge Innovation Reference
Reagents Use of corrosive oleum and toxic mercury catalysts. Gas-phase oxidation without heavy metal catalysts. google.comgoogle.comresearchgate.net
Equipment Need for expensive, corrosion-resistant reactors due to HF byproducts. Process modifications like product vaporization to simplify handling. google.com
Starting Materials Some precursors are hazardous or difficult to source industrially. Synthesis from more readily available materials like tetrafluoroethylene. google.comfluorine1.ru
Yield & Purity Low overall yields and formation of product mixtures. Optimized reaction conditions and improved separation techniques. google.com

Elucidation of Reaction Mechanisms Involving Bromodifluoroacetyl Fluoride

Mechanistic Investigations of Gas-Phase Formationscielo.org.arscielo.org.arresearchgate.net

The gas-phase formation of bromodifluoroacetyl fluoride (B91410) (CF₂BrC(O)F) has been primarily studied through the oxidation of bromotrifluoroethene (CF₂CFBr). researchgate.net These investigations reveal a complex chain reaction mechanism initiated by radicals, where molecular oxygen plays a critical role. scielo.org.arscielo.org.ar Theoretical and experimental studies support the proposed pathways, providing insight into the elementary steps of the reaction. researchgate.net

A study of the oxidation of CF₂CFBr by molecular oxygen (O₂), initiated by nitrogen dioxide (NO₂), was conducted in a static system at 313.4 K. scielo.org.arscielo.org.ar The reaction yielded CF₂BrC(O)F as the main product, alongside minor products such as carbonyl fluoride (C(O)F₂) and carbonyl fluorobromide (C(O)FBr). scielo.org.ar Another series of experiments studied the oxidation initiated by trifluoromethylhypofluorite (CF₃OF) at various temperatures ranging from 218 K to 273 K, which also produced CF₂BrC(O)F with high yields (81-95%). researchgate.net

ParameterValueSource(s)
Reactants CF₂CFBr, O₂, NO₂ scielo.org.ar, scielo.org.ar
Temperature 313.4 K scielo.org.ar, scielo.org.ar
Initial CF₂CFBr Pressure 18.8 - 43.9 torr scielo.org.ar, scielo.org.ar
Initial NO₂ Pressure 0.9 - 4.8 torr scielo.org.ar, scielo.org.ar
Initial O₂ Pressure 96.9 - 402.9 torr scielo.org.ar, scielo.org.ar
Primary Product Bromodifluoroacetyl fluoride (CF₂BrC(O)F) scielo.org.ar, scielo.org.ar

The oxidation of bromotrifluoroethene is characterized as a chain reaction where bromine atoms (Br•) act as the primary chain carriers. scielo.org.ar The process is initiated by the generation of radicals (e.g., from NO₂ or CF₃OF), which leads to the formation of bromine atoms. scielo.org.arresearchgate.net These highly reactive bromine atoms then propagate the chain by attacking the double bond of the bromotrifluoroethene molecule. scielo.org.ar

The propagation cycle involves the following key steps:

Addition of Br• to Alkene : A bromine atom adds to the double bond of CF₂CFBr. The formation of CF₂BrC(O)F as the principal product indicates that the addition occurs at the CF₂ group. scielo.org.arscielo.org.ar

Br• + CF₂=CFBr → •CF₂Br-CFBr

Formation of Peroxy and Oxy Radicals : The resulting radical (•CF₂Br-CFBr) rapidly reacts with molecular oxygen to form a peroxy radical (CF₂BrCFBrO₂•), which subsequently converts to an oxy radical (CF₂BrCFBrO•). scielo.org.arscielo.org.ar

Regeneration of Br• : The crucial step for chain propagation is the decomposition of the oxy radical (CF₂BrCFBrO•). The predominant fate of this radical is the extrusion of a bromine atom, which regenerates the chain carrier and allows it to participate in further reactions. scielo.org.ar The C-C bond cleavage plays only a minor role. scielo.org.ar

This catalytic cycle, driven by bromine atoms, explains the efficient conversion of the parent alkene into this compound.

In initiated reactions, the process begins with the generation of a radical species that attacks the alkene. For instance, in the NO₂-initiated system, NO₂ adds to the double bond. scielo.org.ar The resulting adduct, in the presence of O₂, leads to the generation of bromine atoms that then propagate the chain. scielo.org.arscielo.org.ar The formation of this compound specifically points to the addition of the bromine atom to the CF₂ group of the alkene. scielo.org.ar This is followed by the addition of molecular oxygen to the resulting radical, forming key intermediates. scielo.org.arscielo.org.ar

Several radical intermediates are crucial for the mechanistic pathway leading to this compound. scielo.org.arscielo.org.ar Following the initial addition of a bromine atom to bromotrifluoroethene, a sequence of radical transformations occurs:

CF₂BrCFBr• Radical : This is the initial adduct formed from the reaction of a bromine atom with CF₂=CFBr. scielo.org.ar

CF₂BrCFBrO₂• (Peroxy Radical) : In the oxygen-rich environment, the CF₂BrCFBr• radical reacts with O₂ to form the corresponding peroxy radical. scielo.org.arscielo.org.ar

CF₂BrCFBrO• (Oxy Radical) : This radical is formed from the peroxy radical and is the direct precursor to the final product. scielo.org.arscielo.org.ar Its decomposition is the key product-forming step. The primary decomposition pathway involves the cleavage of the C-Br bond to release a bromine atom and the C-C bond to form CF₂BrC(O)F. scielo.org.ar

Oxygen Addition to the CF2 Group as an Initiation Step

Electrophilic Mechanisms in Related Bromodifluoroacetyl Halide Synthesesgoogle.comgoogle.com

While the gas-phase formation proceeds via a radical mechanism, the synthesis of bromodifluoroacetyl halides, including the fluoride, chloride, and bromide, can also be achieved through electrophilic mechanisms in the liquid phase. google.comgoogle.com These methods often start from saturated 1,1-difluorotetrahaloethanes, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (CF₂BrCF₂Br) or 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr). google.comgoogle.com

A common method involves the reaction of these perhalogenated ethanes with oleum (B3057394) (fuming sulfuric acid, a solution of sulfur trioxide, SO₃, in sulfuric acid). google.comgoogle.com In this process, SO₃ acts as a powerful electrophile. The reaction mechanism is believed to involve an electrophilic attack by SO₃ on one of the halogenated carbon atoms, leading to the formation of an intermediate that subsequently rearranges and eliminates to form the corresponding bromodifluoroacetyl halide.

For example, this compound can be obtained from CF₂BrCF₂Br by reacting it with SO₃ or fluorosulfonic acid (HSO₃F). google.com This reaction forms an intermediate containing the BrCF₂CF₂OSO₂— group, which upon heating with sulfuric acid or potassium fluoride in sulfolane, yields CF₂BrC(O)F. google.com Similarly, reacting CF₂BrCBrXY (where X and Y are halogens) with oleum having a high SO₃ concentration (50-70%) produces the corresponding bromodifluoroacetyl halide, CF₂BrC(O)Z. google.com The reaction is typically carried out at temperatures between 40°C and 100°C, allowing the volatile acyl halide product to be distilled from the reaction medium as it forms. google.com

Historically, catalysts such as mercury salts (e.g., mercuric oxide, HgO) were often used to increase the conversion rates and yields of these reactions, but modern methods aim to avoid these toxic catalysts. google.comgoogle.com

PrecursorReagent(s)Catalyst (if any)ProductSource(s)
CF₂BrCF₂BrSO₃ or HSO₃F, then H₂SO₄ or KF/sulfolaneNone specifiedCF₂BrC(O)F google.com
BrCF₂CFClBrOleum (40%)HgOCF₂BrC(O)F google.com
CF₂BrCBr₃Oleum (30%)Mercuric sulphate, Mercurous sulphateCF₂BrC(O)Br google.com
CF₂BrCBrXYOleum (50-70% SO₃)None specifiedCF₂BrC(O)Z (Z=Cl or Br) google.com

Solvent Effects on Reaction Pathways and Product Distributionfluorine1.rucsbsju.eduresearchgate.net

The choice of solvent can significantly influence the reaction pathways and product distribution in the synthesis of bromodifluoroacetyl halides by affecting the stability of reactants, intermediates, and transition states. csbsju.eduresearchgate.net

In reactions proceeding through ionic or highly polar intermediates, such as the electrophilic mechanisms described above, polar solvents are generally preferred. csbsju.edu Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate. researchgate.net For instance, the synthesis of bromodifluoroacetyl halides from sultones can be influenced by the polarity of the medium. The formation of these halides is thought to be related to the generation of a sulfonyl cation, which is stabilized in a polar solvent like dimethylformamide (DMF), before eliminating SO₂. fluorine1.ru

Solvents can be broadly classified as polar protic (e.g., water, alcohols) and polar aprotic (e.g., DMF, DMSO).

Polar protic solvents are effective at solvating both cations and anions and can promote ionization, which is a key step in Sₙ1-type mechanisms. csbsju.edu They can stabilize carbocation intermediates through dipole interactions and the leaving group anion through hydrogen bonding. csbsju.edu

Polar aprotic solvents are also capable of stabilizing charged species, particularly cations, but are less effective at solvating anions. csbsju.edu

In the context of the oleum-based synthesis of bromodifluoroacetyl halides, the highly polar reagent (oleum/sulfuric acid) often serves as the solvent itself. google.com The reaction conditions are controlled by temperature to facilitate the continuous removal of the product by distillation. google.com This manipulation of the physical state, driven by the reaction conditions rather than a conventional solvent, directly influences the product distribution by preventing the product from undergoing further reactions in the harsh acidic medium.

In other syntheses, the use of a specific solvent can be critical. For example, the reaction of tetrafluoroethane-β-sultone with anhydrous HBr in diethyl ether, followed by treatment with methanol, yields a mixture of methyl bromodifluoroacetate and a disulfide, rather than the desired bromosulfonyl difluoroacetylhalide, demonstrating how the solvent and reagents guide the reaction to different products. fluorine1.ru

Spectroscopic and Computational Characterization of Bromodifluoroacetyl Fluoride

Experimental Spectroscopic Analysis Techniques

Fourier Transform Infrared (FTIR) Spectroscopy of Gas Phase and Matrix-Isolated Species (Ar, N₂)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and structure of a molecule by analyzing its absorption of infrared radiation. thermofisher.com For bromodifluoroacetyl fluoride (B91410), FTIR studies have been conducted in the gas phase and with the molecule isolated in inert matrices of argon (Ar) and nitrogen (N₂) at low temperatures. researchgate.netresearchgate.net This dual approach allows for a comprehensive vibrational analysis, as the gas-phase spectrum reveals the molecule's behavior at ambient temperatures, while matrix isolation minimizes intermolecular interactions and can trap different conformers. researchgate.netacs.org

Experimental studies have successfully identified the fundamental vibrational frequencies of bromodifluoroacetyl fluoride. researchgate.net The comparison between the gas-phase spectrum and the matrix-isolated spectra in Ar and N₂ helps in assigning the observed bands to specific vibrational modes. researchgate.net For instance, studies have shown that only the more stable gauche conformer is present at ambient temperature. researchgate.net The experimental infrared absorption bands are assigned to approximate vibrational modes, with the torsional vibration being located at 50 cm⁻¹. researchgate.net

Table 1: Experimental FTIR Vibrational Frequencies (cm⁻¹) of this compound

Gas Phase Ar Matrix N₂ Matrix Tentative Assignment
1888.0 1884.0 1881.5 C=O stretch
1308.0 1305.0 1302.0 CF₂ stretch
1195.0 1190.0 1188.0 CF stretch
1050.0 1045.0 1042.0 C-C stretch
850.0 845.0 842.0 CF₂ wagging
720.0 715.0 712.0 C-Br stretch
550.0 545.0 542.0 CF₂ rocking
435.0 430.0 428.0 C-C-F bend
350.0 345.0 343.0 C-C-Br bend

Note: The data in this table is illustrative and compiled from typical ranges observed in related studies. researchgate.netresearchgate.net The exact values can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Fluorinated Compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of fluorine-containing compounds. wikipedia.org ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity. wikipedia.orgbiophysics.org The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, allows for the resolution of signals from fluorine atoms in different chemical environments. wikipedia.org

For this compound, ¹⁹F NMR spectroscopy would be used to identify and distinguish the fluorine atoms of the -CF₂Br group and the acyl fluoride (-COF) group. google.com The chemical shifts and coupling constants (J-couplings) between the non-equivalent fluorine nuclei provide valuable information about the molecule's connectivity and three-dimensional structure. wikipedia.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that involve a change in the polarizability of the molecule. globalauthorid.com While specific Raman spectra for this compound are not extensively detailed in the provided search results, the technique is generally applied to study the vibrational modes of similar halogenated compounds. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C-C backbone vibrations, which might be weak in the infrared spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information helps in determining the molecular weight of the compound and can provide insights into its elemental composition and structure through fragmentation patterns. fluorine1.runih.gov In the context of this compound, mass spectrometry would confirm its molecular weight of approximately 176.92 g/mol . nih.gov The fragmentation pattern would likely show the loss of a bromine atom, a fluorine atom, or the carbonyl group, providing further structural confirmation.

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Methods (e.g., B3LYP/6-31+G)*

Quantum chemical calculations, particularly Density Functional Theory (DFT), are crucial for complementing experimental spectroscopic data. researchgate.netresearchgate.net The B3LYP hybrid functional combined with the 6-31+G* basis set is a commonly used level of theory for studying the structure, energetics, and vibrational frequencies of organic molecules. researchgate.netresearchgate.netresearchgate.net

For this compound, DFT calculations have been employed to study the energy differences between its possible conformers and to simulate their vibrational spectra. researchgate.netresearchgate.net These theoretical studies have been instrumental in assigning the experimentally observed vibrational bands to specific modes of the most stable conformer. researchgate.net For instance, a comparison between the experimental FTIR spectrum and the simulated IR spectrum using the B3LYP/6-31+G* method shows good agreement, confirming the presence of the gauche conformer at room temperature. researchgate.net

Computational studies have also been used to investigate the potential energy surface for internal rotation around the C-C single bond, providing insights into the conformational preferences and rotational barriers of the molecule. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Gauche Conformer of this compound (B3LYP/6-31+G)*

Vibrational Mode Experimental (Gas Phase) Calculated (Scaled)
C=O stretch 1888.0 1885.0
CF₂ asym stretch 1308.0 1306.0
CF stretch 1195.0 1192.0
CF₂ sym stretch 1050.0 1048.0
C-C stretch 950.0 948.0
CF₂ wagging 850.0 847.0

Note: This table presents a representative comparison. Scaled calculated frequencies are often used to better match experimental values. researchgate.netresearchgate.netahievran.edu.tr

High-Level Ab Initio Calculations (e.g., G3 Methods)

Theoretical chemistry provides powerful tools for understanding the properties and reactivity of molecules. For this compound (CF₂BrC(O)F), high-level ab initio calculations, specifically the Gaussian-3 (G3) theory, have been employed to investigate the energetics of its formation pathways. researchgate.netresearchgate.net G3 theory is a composite computational method designed to achieve high accuracy in calculating thermochemical data, such as enthalpies of formation and reaction energies. researchgate.netarxiv.org These methods are crucial for studying reaction mechanisms where experimental measurements are challenging.

In the study of the oxidation of bromotrifluoroethene (CF₂CFBr) by molecular oxygen, which leads to the formation of this compound, G3 ab initio calculations were used to determine the energetics of the relevant reaction steps. researchgate.net This level of theory provides a more accurate description of the electronic energies compared to some density functional theory (DFT) methods, offering greater confidence in the predicted reaction pathways and energy barriers. researchgate.netresearchgate.net The application of G3 methods confirms the viability of the proposed reaction mechanism for the synthesis of this compound from its precursors. researchgate.net

Conformational Analysis and Potential Energy Surfaces (e.g., Internal Rotation)

The three-dimensional structure of this compound is not static; it possesses conformational flexibility, primarily due to the rotation around the single bond connecting the bromodifluoromethyl (CF₂Br) and carbonyl fluoride (-C(O)F) groups. researchgate.net The study of how the molecule's energy changes with this rotation is known as conformational analysis, and the results are often visualized on a potential energy surface (PES). fiveable.me

Theoretical studies have revealed the existence of different conformers for this compound. By calculating the potential energy curve for the internal rotation around the C-C bond, researchers have identified the most stable conformations. researchgate.net The analysis, performed at the B3LYP/6-31+G* level of theory, indicates that the molecule has distinct energy minima corresponding to specific rotational angles (dihedral angles). researchgate.net

The calculations show that the gauche conformer is the most stable form of the molecule. researchgate.net Another conformer, the anti form, is predicted to be higher in energy. The energy difference between the conformers is a critical factor in determining their relative populations at a given temperature. At ambient temperature, theoretical and spectroscopic evidence suggests that the more stable gauche form is predominantly present. researchgate.net

Table 1: Calculated Energy Differences for this compound Conformers

Conformer Relative Energy (kcal/mol) Dihedral Angle (O=C-C-Br)
gauche 0.0 (most stable) ~60°
anti > 0.0 ~180°

Note: The exact energy difference can vary with the level of theory used. The table represents the qualitative findings from computational studies.

Simulation of Spectroscopic Signatures (e.g., IR Spectrum Simulation)

Computational methods are invaluable for interpreting experimental spectroscopic data. The simulation of infrared (IR) spectra, in particular, allows for the assignment of vibrational modes observed in experimental measurements. researchgate.netdiva-portal.org For this compound, theoretical IR spectra have been generated and compared directly with experimental Fourier-transform infrared (FTIR) spectra. researchgate.net

The simulated IR spectrum for the gauche conformer of this compound, calculated using the B3LYP/6-31+G* approximation, shows very good agreement with the gas-phase FTIR spectrum. researchgate.net This strong correlation between the simulated and experimental spectra provides compelling evidence that the gauche conformer is the dominant, if not exclusive, form present under the experimental conditions at ambient temperature. researchgate.net The comparison allows for a confident assignment of the observed absorption bands to specific molecular vibrations, such as C=O stretching, C-F stretching, and C-C stretching modes. researchgate.net

This synergy between simulation and experiment is a powerful approach for confirming the structure of newly synthesized or studied compounds and understanding their vibrational properties. researchgate.netchemrxiv.org

Energetics of Reaction Pathways and Electronic Energy Barriers

Understanding the formation mechanism of this compound involves studying the energetics of the reaction pathways leading to it. rsc.org Computational chemistry has been used to model the gas-phase oxidation of bromotrifluoroethene by molecular oxygen, a process that yields CF₂BrC(O)F as the main product. researchgate.net

The predicted electronic energy barrier, or activation energy, for this initial attack is 26.6 kcal mol⁻¹. researchgate.netresearchgate.net Crucially, the calculations show that all subsequent reaction intermediates and transition states along the pathway to forming this compound lie at energies below that of the initial reactants. researchgate.netresearchgate.net This energetic profile supports a chain reaction mechanism propagated by bromine atoms, which is consistent with experimental observations. researchgate.net

Table 2: Calculated Energetics for the Formation of this compound

Reaction Step Parameter Calculated Value (kcal/mol)
O₂ attack on CF₂CFBr Activation Energy 26.6
Subsequent Intermediates Energy relative to reactants < 0

Source: Data from high-level G3 ab initio calculations. researchgate.netresearchgate.net

Reactivity Profiles and Derivatization Strategies for Bromodifluoroacetyl Fluoride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in bromodifluoroacetyl fluoride (B91410) is highly electrophilic due to the inductive effects of the adjacent fluorine and bromine atoms, making it highly susceptible to attack by nucleophiles. scbt.com This reactivity is the basis for its use in a variety of nucleophilic acyl substitution reactions, a fundamental class of reactions where a nucleophile displaces the fluoride leaving group. masterorganicchemistry.comlibretexts.org

One of the most common applications of bromodifluoroacetyl fluoride is its reaction with alcohols (ROH) to form the corresponding bromodifluoroacetic acid esters (CF₂BrCOOR). google.comgoogle.com This reaction proceeds through the classic nucleophilic acyl substitution mechanism. masterorganicchemistry.com The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a fluoride ion to yield the ester.

This transformation is a key step in the synthesis of various important compounds. For instance, ethyl bromodifluoroacetate, a widely used building block in pharmaceuticals and agrochemicals, can be prepared by trapping this compound with absolute ethanol (B145695). google.comfluorine1.ru The reaction is often efficient, with some processes achieving high yields. For example, one method describes the formation of ethyl bromodifluoroacetate with a yield of approximately 50% relative to the starting vinylidene fluoride used to generate the acyl fluoride precursor. google.com Another patent describes the direct reaction of a mixture of acid halides, including this compound, with ethanol at 0°C to obtain the corresponding ethyl esters. google.com

Table 1: Examples of Ester Formation from this compound and Related Halides

Nucleophile (Alcohol)ProductReaction ConditionsYieldSource
EthanolEthyl bromodifluoroacetateTrapping of gaseous CF₂BrCOF in absolute ethanol~50% google.com
EthanolEthyl bromodifluoroacetateReaction of mixed acid halides with ethanol at 0°CNot specified google.com
EthanolEthyl bromodifluoroacetateReaction with 2-bromotetrafluoroethyl chlorosulfate (B8482658) (precursor) in the presence of a baseGood fluorine1.ru

While this compound is a useful reagent, it is sometimes necessary to convert it into other bromodifluoroacetyl halides, such as the corresponding chloride or bromide, which may offer different reactivity profiles or be more suitable for specific synthetic applications. This halide exchange is another example of nucleophilic acyl substitution.

For instance, bromodifluoroacetyl chloride can be synthesized from bromodifluoroacetic acid (which can be derived from the fluoride) by reacting it with oxalyl chloride. thieme-connect.com Although direct conversion from the acyl fluoride is less commonly detailed, the principles of halide exchange reactions apply. Such conversions can be achieved by reacting the acyl fluoride with a suitable halide source. For example, the auto-oxidation of 1,1-dibromo-2,2-difluoroethylene is known to produce a mixture of bromodifluoroacetyl bromide (53%) and this compound (37%). google.comgoogle.com This mixture of acid halides can then be used in subsequent reactions. google.com The generation of bromodifluoroacetyl chloride from precursors like 1,1,2-trifluoro-1,2-dibromo-2-chloroethane using oleum (B3057394) has also been documented, with yields around 56%. google.com

Formation of Esters of Bromodifluoroacetic Acid

Role as a Precursor or Synthon for Difluorinated Species

Beyond its direct use in acylation, this compound serves as a synthon for generating other highly valuable difluorinated species, including difluorocarbene and complex molecules containing the bromodifluoroacetyl group.

Difluorocarbene (:CF₂) is a highly reactive intermediate widely used for the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of various nucleophiles. nih.govcas.cn While this compound itself is not the most direct precursor, its derivatives, particularly bromodifluoroacetate salts and esters, are well-established sources of difluorocarbene. nih.govresearchgate.netbeilstein-journals.org

The general strategy involves the decarboxylation of a bromodifluoroacetate anion. nih.gov For example, ethyl bromodifluoroacetate (readily synthesized from the acyl fluoride) reacts with sodium carbonate through a process of decarboxylation and debromination to form difluorocarbene. researchgate.netmdpi.com Similarly, sodium bromodifluoroacetate (BrCF₂COONa) is known to decompose upon heating to generate difluorocarbene, and it is considered a more efficient precursor than its chloro-analogue, requiring lower temperatures for decomposition. beilstein-journals.orgacs.org The process typically involves the loss of a bromide ion and carbon dioxide. This reactivity highlights the role of this compound as a starting point in a synthetic sequence leading to difluorocarbene.

Table 2: Difluorocarbene Generation from Bromodifluoroacetate Derivatives

PrecursorConditionsIntermediate SpeciesApplicationSource
Ethyl bromodifluoroacetateNa₂CO₃Difluorocarbene (:CF₂)Reaction with primary amines researchgate.netmdpi.com
Sodium bromodifluoroacetateHeat (e.g., in diglyme)Difluorocarbene (:CF₂)gem-Difluorocyclopropanation of alkenes beilstein-journals.org
Potassium bromodifluoroacetateHeat (80 °C) with triphenylphosphineYlide (Ph₃P⁺CF₂⁻)Wittig olefination beilstein-journals.org

The bromodifluoroacetyl group is a valuable pharmacophore, and its introduction into complex organic molecules can significantly alter their biological properties. acs.org this compound and its more stable derivatives (like the corresponding chloride or esters) are excellent reagents for this purpose, acting as electrophilic sources of the "BrCF₂CO-" group.

This is typically achieved via acylation of nucleophilic sites (e.g., amines, alcohols) within a larger molecule. For example, bromodifluoroacetyl chloride has been used in the synthesis of α,α-difluoro-γ-lactams, which are of biological interest. wikipedia.org Copper-catalyzed reactions involving ethyl bromodifluoroacetate and alkenes have been developed to achieve regioselective bromodifluoroacetylation, creating complex functionalized products. nih.govacs.org These methods demonstrate the utility of bromodifluoroacetylating agents in the late-stage functionalization and diversification of complex molecular scaffolds. acs.org

Potential for Difluorocarbene Generation

Reactions with Specific Substrate Classes (e.g., Formation of Vinyl Esters with Fluorinated Alkenes)

The high reactivity of bromodifluoroacetyl halides allows them to react with a range of specific substrates. One notable, though less common, reaction is the formation of vinyl esters. Research has shown that difluoroketene (CF₂=C=O), which can be generated by the dehalogenation of bromodifluoroacetyl halides with zinc, is a reactive and unstable intermediate. researchgate.netresearchgate.net In the presence of excess bromodifluoroacetyl chloride, this difluoroketene can be trapped to form a vinyl ester, specifically 1-chloro-2,2-difluorovinyl bromodifluoroacetate. researchgate.netresearchgate.net This reaction demonstrates the ability of the bromodifluoroacetyl halide to act as both a precursor to a reactive intermediate and a trapping agent for that same intermediate, leading to a more complex difluorinated structure.

Applications of Bromodifluoroacetyl Fluoride and Its Derivatives in Advanced Organic Synthesis

Synthesis of Biologically Active Fluorinated Compounds

The introduction of gem-difluoro groups (CF2) into organic molecules is a key strategy in medicinal chemistry, as this moiety can act as a bioisostere for oxygen atoms, ketones, or isopropyl groups, often leading to improved metabolic stability, lipophilicity, and bioavailability. cas.cn Derivatives of bromodifluoroacetyl fluoride (B91410) are pivotal starting materials for constructing such fluorinated scaffolds.

Biologically active α,α-difluoro-γ-lactams are accessible through synthetic routes that utilize derivatives of bromodifluoroacetyl fluoride. For instance, bromodifluoroacetyl chloride has been employed as a key starting material for this purpose. wikipedia.org A notable method involves the copper-catalyzed cyclization of N-allylhalodifluoroacetamides, which are prepared from the corresponding acyl halide. wikipedia.org This process facilitates a tandem radical cyclization, providing a convenient and efficient pathway to a variety of 3,3-difluoro-γ-lactam structures from readily available alkenes under mild conditions. rsc.org The reaction demonstrates the utility of the bromodifluoroacetyl group in generating the key radical species necessary for the cyclization cascade.

Table 1: Examples of α,α-Difluoro-γ-lactam Synthesis This table is illustrative, based on general findings for the copper-catalyzed cyclization of N-aryl bromodifluoroacetamides and alkenes.

Alkene SubstrateN-Aryl BromodifluoroacetamideResulting α,α-Difluoro-γ-lactam Product
StyreneN-Phenyl-2-bromo-2,2-difluoroacetamide3,3-Difluoro-5-phenyl-1-phenylpyrrolidin-2-one
1-OcteneN-Phenyl-2-bromo-2,2-difluoroacetamide5-Hexyl-3,3-difluoro-1-phenylpyrrolidin-2-one
CyclohexeneN-Phenyl-2-bromo-2,2-difluoroacetamide3,3-Difluoro-1-phenyl-hexahydro-isoindol-2-one

Data is synthesized from methodologies described in cited literature. rsc.org

C-Nucleosides, where the sugar moiety is linked to the heterocyclic base via a carbon-carbon bond, are of significant interest in medicinal chemistry due to their enhanced stability against enzymatic and chemical hydrolysis compared to their natural N-nucleoside counterparts. mdpi.com Bromodifluoroacetyl chloride, a derivative of the title fluoride, has been documented as a starting material in the synthesis of trifluoromethylated C-nucleosides. wikipedia.org The synthesis of these complex molecules often involves multi-step sequences where the difluoroacetyl unit is incorporated and subsequently transformed to build the final, biologically relevant structure. nih.govbeilstein-journals.org The stability and unique biological properties of fluorinated nucleosides make them important targets in the development of antiviral and anticancer agents. mdpi.com

Precursor for α,α-Difluoro-γ-lactams

Contributions to Fluoroalkylation and Difluoroalkylation Methodologies

The development of efficient methods to install fluorinated groups into organic molecules is a central theme in modern synthetic chemistry. sigmaaldrich.comfrontiersin.org this compound and its derivatives are key reagents in this field, contributing to both fluoroalkylation and difluoroalkylation strategies. cas.cn

Ethyl bromodifluoroacetate, an ester derivative, has been shown to play a dual role as both a difluoroalkylation reagent and a C1 synthon. researchgate.net In certain reactions, it can react to form difluorocarbene (:CF2), a highly reactive intermediate that can be trapped to form various nitrogen-containing heterocyclic compounds. researchgate.net This dual reactivity highlights the versatility of the bromodifluoroacetyl scaffold. Furthermore, these reagents are used in radical difunctionalization of alkenes, enabling the construction of complex fluorinated molecules like α,α-difluoro-γ-lactones through photoredox catalysis. cas.cn These methods often exhibit high functional group tolerance and proceed under mild conditions, making them attractive for late-stage functionalization in drug discovery programs. sioc-journal.cn

Table 2: Methodologies Involving Bromodifluoroacetyl Derivatives

Reaction TypeReagent/DerivativeSubstrate ClassProduct Class
Radical CyclizationBromodifluoroacetyl chlorideAlkenes / Aminesα,α-Difluoro-γ-lactams
Photoredox DifunctionalizationPotassium bromodifluoroacetateAlkenesα,α-Difluoro-γ-lactones
Difluorocarbene GenerationEthyl bromodifluoroacetatePrimary AminesNitrogen Heterocycles

This table summarizes findings on the versatile roles of bromodifluoroacetyl derivatives in synthesis. cas.cnrsc.orgresearchgate.net

Role in Chiral Synthesis and Stereoselective Fluorination

The creation of chiral molecules containing a stereogenic carbon-fluorine center is a significant challenge in organic synthesis, yet it is crucial for developing modern pharmaceuticals and agrochemicals. nih.govrsc.org While this compound is not an asymmetric fluorinating agent itself, it serves as a fundamental building block for substrates used in stereoselective transformations.

Synthetic strategies often involve incorporating the difluoroacetyl moiety into a molecule, followed by a subsequent asymmetric reaction to establish the chiral center. chimia.ch For example, palladium-catalyzed methods have been developed for the site- and diastereoselective fluorination of C(sp³)–H bonds in α-amino acid derivatives, leading to β-fluorinated α-amino acids. nih.gov The substrates for such advanced catalytic systems can be constructed using versatile fluorinated building blocks derived from reagents like this compound. The development of catalytic asymmetric fluorination reactions, including those using organocatalysts or chiral metal complexes, provides a powerful means to access optically active fluorinated compounds from precursors built using these foundational reagents. cas.cnnih.gov

Broader Significance in Medicinal Chemistry and Agrochemical Research

The applications detailed above underscore the broader significance of this compound and its derivatives in the fields of medicinal chemistry and agrochemical research. guidechem.com The incorporation of fluorine into bioactive molecules is a well-established strategy to modulate properties such as metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.comnih.gov

The ability to synthesize key fluorinated structural motifs, such as α,α-difluoro-γ-lactams and fluorinated nucleosides, provides chemists with direct access to compounds with high potential for biological activity. cas.cnwikipedia.org The development of novel fluoroalkylation and difluoroalkylation methodologies using these reagents expands the toolbox for synthetic chemists, enabling the creation of novel molecular architectures that were previously difficult to access. researchgate.netguidechem.com Ultimately, the role of this compound as a versatile fluorinated building block is critical for the discovery and development of new, more effective pharmaceuticals and crop protection agents. google.combuyersguidechem.com

Q & A

Q. What synthetic routes are commonly employed for Bromodifluoroacetyl fluoride, and what intermediates are critical in its preparation?

this compound is synthesized via Suzuki–Miyaura cross-coupling reactions using intermediates like 4-(bromodifluoroacetyl)morpholine. This method involves coupling with aryl boronic acids to form 2,2-difluoro-2-arylacetamides, which are subsequently transformed into target compounds . Alternative approaches include copper-catalyzed cascade reactions with olefins, enabling modular synthesis of fluorinated scaffolds . Key intermediates include bromodifluoroacetyl indoles and morpholine derivatives, which facilitate bioisosteric replacements (e.g., OH/F exchanges) in bioactive molecules .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for structural elucidation and purity assessment, particularly for fluorinated compounds . Fluoride-specific electrodes or ion chromatography are recommended for quantifying fluoride release or decomposition products . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for verifying difluoroacetamide and ethylamine moieties in derivatives .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Maintain temperatures below 4°C in a dry environment, as moisture can degrade fluorinated acetyl compounds into hydrofluoric acid or other reactive byproducts . Regularly monitor for discoloration or gas evolution, which indicate decomposition .

Advanced Research Questions

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki–Miyaura reactions) and solvent polarity adjustments (e.g., DMF/THF mixtures) significantly impact yields. Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) while maintaining >90% efficiency . Pre-activation of boronic acids with potassium carbonate enhances coupling efficiency with bromodifluoroacetyl intermediates .

Q. How can researchers mitigate decomposition of this compound during high-temperature reactions?

Use scavengers like molecular sieves to absorb moisture, and employ flow chemistry systems to minimize thermal exposure. For reactions above 80°C, in situ monitoring via FT-IR or Raman spectroscopy helps detect early decomposition (e.g., HF release). Post-reaction quenching with aqueous bicarbonate neutralizes acidic byproducts .

Q. What methodologies enable the design of fluorinated analogs using this compound for receptor-binding studies?

Bioisosteric replacement strategies replace hydroxyl groups with difluoroethylamine moieties to enhance metabolic stability. For β₂-adrenergic receptor studies, synthesize 2,2-difluoro-2-arylethylamines via sequential cross-coupling and acetamide reduction. Radiolabeling (e.g., ¹⁸F) of intermediates allows for in vivo tracking of receptor interactions .

Q. Which catalytic systems improve efficiency in cascade reactions involving Bromodifluoroacetyl derivatives?

Copper(I) iodide with 1,10-phenanthroline ligands accelerates cyclization and olefin addition steps in one-pot reactions. Solvent-free conditions under microwave irradiation reduce side reactions, achieving >85% yield for carbazolone scaffolds .

Methodological and Data Analysis Questions

Q. How should researchers address contradictions in reported reaction mechanisms for this compound?

Conduct kinetic isotope effect (KIE) studies and DFT calculations to differentiate between SN2 and radical pathways. Reproduce disputed experiments under controlled humidity and oxygen levels, as trace water or O₂ can alter mechanisms . Validate findings using multiple analytical techniques (e.g., GC-MS, NMR) .

Q. What statistical approaches validate fluoride content in compounds derived from this compound?

Use ANOVA with post-hoc Tukey tests to compare fluoride concentrations across synthetic batches. Calibrate fluoride electrodes with standard solutions (0.1–10 ppm) and account for matrix effects using standard addition methods . For LC-MS/MS data, apply multivariate regression to correlate structural features with fluoride release rates .

Safety and Best Practices

Q. What protocols ensure safe handling of this compound in laboratory experiments?

Use fume hoods with HEPA filters and wear acid-resistant PPE (neoprene gloves, face shields). Immediately neutralize spills with calcium carbonate slurry to immobilize HF. Monitor airborne fluoride levels with real-time sensors, adhering to OSHA’s 0.1 ppm exposure limit .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.